molecular formula C19H16FN3O2 B2717092 N-([2,4'-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034393-79-6

N-([2,4'-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide

Cat. No.: B2717092
CAS No.: 2034393-79-6
M. Wt: 337.354
InChI Key: FQUYSDWULMZJNX-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a bipyridine moiety linked to a benzamide structure, which includes a fluorine and a methoxy group. Bipyridine derivatives are known for their versatile applications in coordination chemistry, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide typically involves the coupling of a bipyridine derivative with a benzamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated benzamide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.

Industrial Production Methods

Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine and methoxy groups on the benzamide ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can participate in various biochemical and catalytic processes, influencing molecular targets and pathways such as electron transfer and redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide is unique due to the presence of both fluorine and methoxy groups on the benzamide ring, which can influence its reactivity and binding properties. Additionally, the specific positioning of the bipyridine moiety provides distinct electronic and steric effects, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-25-17-5-4-14(11-16(17)20)19(24)23-12-15-3-2-8-22-18(15)13-6-9-21-10-7-13/h2-11H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUYSDWULMZJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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